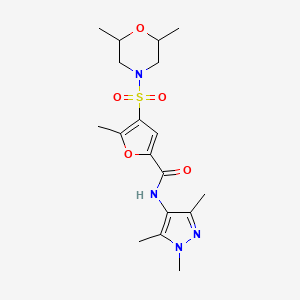

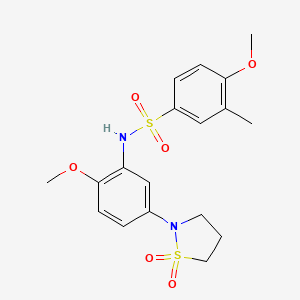

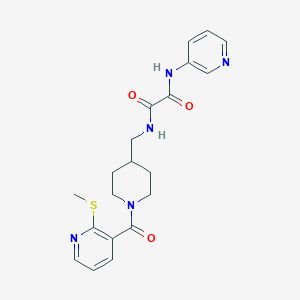

![molecular formula C23H20N4O3S B2443138 N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-49-9](/img/structure/B2443138.png)

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine, also known as MNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. MNQ is a small molecule that can be synthesized using various methods and has shown promising results in a range of biochemical and physiological assays.

Applications De Recherche Scientifique

Angiogenesis and Tumor Growth Inhibition : Quinazoline derivatives like ZD6474 have been shown to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This compound inhibits kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity, demonstrating selectivity against a range of tyrosine and serine-threonine kinases. Such inhibitors can significantly inhibit tumor-induced neovascularization and tumor growth in various histologically distinct human tumor xenografts, indicating potential for cancer therapy (Wedge et al., 2002).

Pharmacological Activities : Another study focused on novel quinazoline-4-one/4-thione derivatives, which were designed and synthesized to exhibit antimicrobial, analgesic, and anti-inflammatory properties. The study highlights the importance of certain substitutions on the quinazoline derivatives for enhancing these pharmacological activities. Some of these derivatives showed potent antimicrobial activities and significant analgesic and anti-inflammatory profiles, suggesting their potential as sources for the development of new therapeutic agents (Dash et al., 2017).

Tubulin Polymerization Inhibition : The design and synthesis of triazoloquinazolinone-based compounds were aimed at inhibiting tubulin polymerization and acting as vascular disrupting agents. Some of these compounds demonstrated potent inhibition of tubulin assembly, along with significant anticancer activity across a large panel of cancer cell lines. This research underscores the potential of quinazoline derivatives in developing new treatments targeting cancer cell migration and tube formation (Driowya et al., 2016).

Corrosion Inhibition : Quinazolinone derivatives have also been investigated for their application as corrosion inhibitors for mild steel in acidic media. These compounds showed promising inhibition efficiencies, with the performance decreasing with temperature. The study suggests that these derivatives act via chemical adsorption on the metallic surface, indicating their potential use in industrial applications to protect metals against corrosion (Errahmany et al., 2020).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-30-19-12-8-16(9-13-19)14-24-22-20-4-2-3-5-21(20)25-23(26-22)31-15-17-6-10-18(11-7-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMSHEQRUFQLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

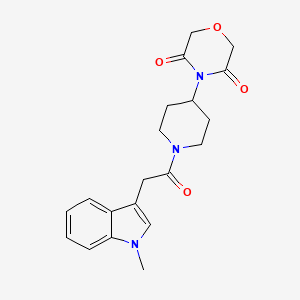

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)

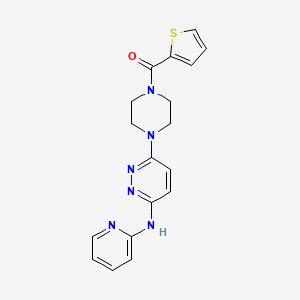

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)

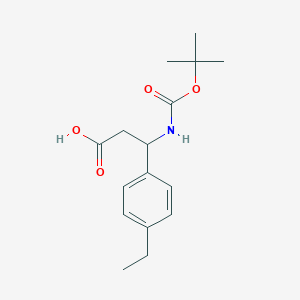

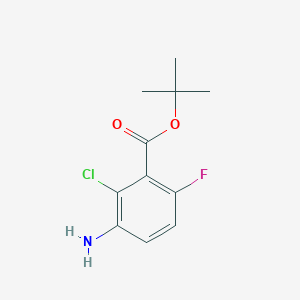

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2443070.png)

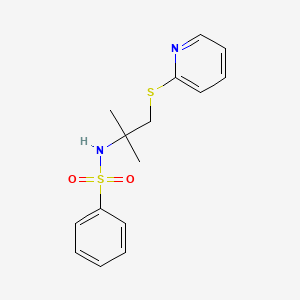

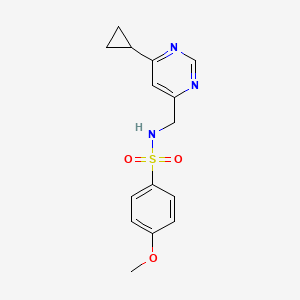

![3,5-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine](/img/structure/B2443077.png)